4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid
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Overview
Description
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and a phenoxy group substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 2-methylphenyl thiol with an appropriate halogenated butanoic acid derivative under basic conditions.
Coupling with the phenoxy group: The intermediate is then reacted with 4-(trifluoromethyl)phenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified butanoic acid derivatives.
Substitution: Various substituted phenoxy and sulfanyl derivatives.
Scientific Research Applications
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylboronic acid
- 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid
Uniqueness
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfanyl and trifluoromethyl groups makes it particularly versatile in various chemical and biological contexts.
Properties
CAS No. |
496049-62-8 |
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Molecular Formula |
C18H17F3O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23) |
InChI Key |
YDTVNTDYQGJBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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